Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and 6-oxo-3-piperidylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Another piperidine derivative with distinct chemical properties and uses.
Uniqueness
Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the piperidine ring. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C11H20N2O3 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[(6-oxopiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-9(14)12-6-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
BIVWOGYFJLZDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=O)NC1 |
Origin of Product |
United States |
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